Cas no 146446-05-1 (2H-Pyran-2-one, 3-methyl-6-[(1E)-1-methyl-1-propenyl]-)

2H-Pyran-2-one, 3-methyl-6-[(1E)-1-methyl-1-propenyl]- structure
146446-05-1 structure
Product name:2H-Pyran-2-one, 3-methyl-6-[(1E)-1-methyl-1-propenyl]-
CAS No:146446-05-1
MF:C10H12O2
MW:164.20108
CID:1316246
PubChem ID:71346036

2H-Pyran-2-one, 3-methyl-6-[(1E)-1-methyl-1-propenyl]- Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-2-one, 3-methyl-6-[(1E)-1-methyl-1-propenyl]-
    • 6-but-2-en-2-yl-3-methylpyran-2-one
    • CHEBI:156363
    • Gibepyrone A
    • A5Q9UJ9CFR
    • 2H-Pyran-2-one, 3-methyl-6-((1E)-1-methyl-1-propen-1-yl)-
    • Fusalanipyrone , (E)-
    • UNII-A5Q9UJ9CFR
    • 6-[(2E)-2-Buten-2-yl]-3-methyl-2H-pyran-2-one
    • InChI=1/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3/b7-4
    • 6-((E)-But-2-en-2-yl)-3-methylpyran-2-one
    • 146446-05-1
    • 6-[(E)-but-2-en-2-yl]-3-methylpyran-2-one
    • 3-Methyl-6-((1E)-1-methyl-1-propen-1-yl)-2H-pyran-2-one
    • 6-(But-2-en-2-yl)-3-methyl-2H-pyran-2-one
    • DTXSID80772238
    • Inchi: InChI=1S/C10H12O2/c1-4-7(2)9-6-5-8(3)10(11)12-9/h4-6H,1-3H3
    • InChI Key: FEEGMVBAILJAQO-UHFFFAOYSA-N
    • SMILES: CC=C(C)C1=CC=C(C(=O)O1)C

Computed Properties

  • Exact Mass: 164.08376
  • Monoisotopic Mass: 164.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

2H-Pyran-2-one, 3-methyl-6-[(1E)-1-methyl-1-propenyl]- Related Literature

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